molecular formula C13H12N4 B1406140 8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine CAS No. 1369273-52-8

8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Cat. No. B1406140
CAS RN: 1369273-52-8
M. Wt: 224.26 g/mol
InChI Key: HXBXPHPEFDUFJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Yields : Products are obtained in good-to-excellent yields .

Molecular Structure Analysis

The bridge-headed nitrogen atom in the 1,2,4-triazolo[1,5-a]pyridine scaffold contributes to its unique properties. This structure is commonly found in medicinal and biologically active compounds . Notably, it acts as an RORγt inverse agonist , PHD-1 inhibitor , and JAK1/JAK2 inhibitor .

Scientific Research Applications

Synthesis and Structural Studies

8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine and its derivatives are extensively studied in the context of their synthesis and structural characterization. These compounds are synthesized using various novel strategies and their structures are confirmed through techniques such as NMR, FTIR, MS, and X-ray diffraction. These compounds are found to crystallize in specific space groups, indicating their distinct molecular geometries and confirming their unique structural features (El-Kurdi et al., 2021).

Pharmacological Studies

These compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, anti-tubercular, and many others. Notably, compounds like [1,2,4]Triazolo[1,5-a]pyridine exhibit significant anticancer effects and reduced toxicity when certain moieties are replaced or modified, indicating their potential as potent inhibitors in cancer therapies (Wang et al., 2015).

Herbicidal Applications

Certain derivatives of 8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine have been found to possess excellent herbicidal activity. These compounds, when applied at low rates, exhibit broad-spectrum herbicidal effects, indicating their potential in agricultural applications (Moran, 2003).

Crystal Engineering and Solid-State Chemistry

The unique electronic and intermolecular interactional characteristics of these compounds influence their crystal structures, leading to the formation of diverse supramolecular synthons. Understanding the structural chemistry of these compounds is valuable for pharmaceutical development and application in crystal engineering (Chai et al., 2019).

properties

IUPAC Name

8-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-9-4-6-10(7-5-9)11-3-2-8-17-12(11)15-13(14)16-17/h2-8H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBXPHPEFDUFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CN3C2=NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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